2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a fluorophenyl group, a quinazolinyl moiety, and an isoindole-dione core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinyl Moiety: This step involves the condensation of 4-fluoroaniline with an appropriate aldehyde or ketone to form the quinazolinone intermediate.
Attachment of the Isoindole-Dione Core: The quinazolinone intermediate is then reacted with phthalic anhydride under acidic conditions to form the isoindole-dione core.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include modified quinazoline and isoindole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor and receptor modulator.
Medicine: The compound is being investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity and modulating cellular signaling pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy and anti-inflammatory treatments.
Comparison with Similar Compounds
2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H14FN3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14FN3O3/c24-14-9-11-15(12-10-14)27-20(25-19-8-4-3-7-18(19)23(27)30)13-26-21(28)16-5-1-2-6-17(16)22(26)29/h1-12H,13H2 |
InChI Key |
QZLWDTUSDOXOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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